

Technical Support Center: Optimizing PEG Spacer Length for Specific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiol-PEG3-phosphonic acid

Cat. No.: B611345

[Get Quote](#)

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in optimizing polyethylene glycol (PEG) spacer length for their specific applications.

Section 1: General PEGylation Troubleshooting

This section addresses common issues encountered during the chemical process of attaching PEG spacers to biomolecules.

Troubleshooting Guide & FAQs

Question	Potential Cause(s)	Recommended Action(s)
Why is my PEGylation reaction yield low?	<p>1. Suboptimal Reaction pH: The pH of the reaction buffer is critical for the reactivity of specific functional groups. For example, NHS esters react efficiently with primary amines at pH 7-9.[1]</p> <p>2. Reagent Instability: PEG reagents can degrade if not stored or handled properly. Moisture can hydrolyze reactive groups like NHS esters.</p> <p>3. Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing the PEG reagent from accessing it.</p> <p>4. Incorrect Buffer Composition: Some buffer components (e.g., Tris) contain primary amines that can compete with the target biomolecule for reaction with NHS-activated PEGs.</p>	<p>1. Optimize pH: Adjust the reaction buffer pH to the optimal range for the specific chemistry being used. For example, for maleimide-thiol conjugation, a pH of 6.5-7.5 is recommended.[1]</p> <p>2. Use Fresh Reagents: Ensure PEG reagents are fresh and have been stored under the recommended conditions (e.g., dry, protected from light).</p> <p>3. Vary Spacer Length: Use a longer PEG spacer to overcome steric hindrance.[2]</p> <p>4. Buffer Exchange: Perform a buffer exchange to a non-reactive buffer (e.g., PBS) before starting the conjugation.</p>
How do I remove unreacted PEG and byproducts from my PEGylated product?	The reaction mixture will contain the desired PEGylated product, unreacted biomolecule, excess PEG reagent, and reaction byproducts.	<p>Several chromatography techniques can be used for purification:</p> <ul style="list-style-type: none">- Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the biomolecule, allowing for separation from the smaller, unreacted components.[3]- Ion Exchange Chromatography (IEX):

Separates molecules based on charge. PEG chains can shield surface charges on a protein, altering its elution profile compared to the un-PEGylated form.^[3] - Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. PEG is hydrophilic and can reduce the overall hydrophobicity of a molecule.^[3]

My PEGylated product is heterogeneous. How can I improve this?

1. Polydisperse PEG
Reagents: Using polydisperse PEG reagents will result in a heterogeneous product mixture with varying PEG chain lengths. 2. Multiple Reaction Sites: If the target biomolecule has multiple reactive sites (e.g., multiple lysine residues for NHS ester chemistry), a mixture of products with different numbers of PEG chains attached will be formed.

1. Use Monodisperse PEGs: Employ discrete PEG (dPEG®) products which have a single, defined molecular weight.^[2] 2. Site-Specific Conjugation: Utilize site-specific conjugation techniques to control where the PEG chain is attached. This can involve introducing a unique reactive handle (e.g., a cysteine residue) or using enzymatic methods.^[4]

Section 2: Optimizing PEG Spacers for Antibody-Drug Conjugates (ADCs)

The linker, including the PEG spacer, is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and efficacy.

Troubleshooting Guide & FAQs

Question	Potential Cause(s)	Recommended Action(s)
My ADC is aggregating. What can I do?	Hydrophobicity: Many cytotoxic payloads are hydrophobic. When conjugated to an antibody, they can increase the overall hydrophobicity of the ADC, leading to aggregation. [5][6] This is especially problematic at high drug-to-antibody ratios (DAR).	Incorporate a Hydrophilic PEG Spacer: PEG is hydrophilic and can counteract the hydrophobicity of the payload, improving the solubility and reducing aggregation of the ADC.[5][6] Both linear and branched PEG linkers can be effective.[7]
The in vivo efficacy of my ADC is poor despite good in vitro potency.	1. Rapid Clearance: The ADC may be cleared from circulation too quickly, preventing it from reaching the tumor site. This can be exacerbated by aggregation and non-specific uptake by the liver.[7] 2. Premature Payload Release: The linker may be unstable in circulation, leading to the premature release of the cytotoxic payload before the ADC reaches the target cells.	1. Optimize PEG Length for Pharmacokinetics: Increasing the PEG spacer length can increase the hydrodynamic size of the ADC, reduce clearance, and prolong its circulation half-life.[7] A PEG8 or larger has been shown to improve pharmacokinetic profiles.[8] 2. Enhance Linker Stability: The choice of linker chemistry is crucial for stability. Ensure the linker is designed to be stable in the bloodstream and release the payload only after internalization into the target cell.
I'm observing a lower than expected Drug-to-Antibody Ratio (DAR).	1. Steric Hindrance: A short PEG spacer may not be long enough to overcome steric hindrance, preventing the drug-linker from efficiently conjugating to the antibody.[9] 2. Hydrophobicity of Drug-Linker: A very hydrophobic drug-linker may have poor	1. Vary PEG Spacer Length: Systematically test a range of PEG spacer lengths. Intermediate lengths (e.g., PEG6, PEG8, PEG12) have been shown to sometimes yield higher DARs than very short or very long spacers.[9] 2. Improve Solubility: The

solubility in the aqueous conjugation buffer, leading to inefficient reaction.[\[9\]](#)

inclusion of a PEG spacer in the drug-linker can improve its solubility, facilitating a more efficient conjugation reaction.
[\[9\]](#)

Data Presentation: Impact of PEG Spacer Length on ADC Properties

PEG Spacer Length	Impact on Drug-to-Antibody Ratio (DAR)	Impact on In Vitro Cytotoxicity (IC50)	Impact on Pharmacokinetics (Clearance)	Reference(s)
No PEG	Can be variable and lower with hydrophobic payloads due to aggregation and poor solubility of the drug-linker.	Potency can be high, but formulation can be challenging.	Higher clearance rates are often observed.	[8] [10]
Short (PEG2 - PEG4)	Often allows for higher and more consistent DAR. A PEG2 spacer was found to be optimal in one study for efficient conjugation. [9]	Generally associated with high in vitro potency.	Clearance rates can still be high.	[9] [10]
Intermediate (PEG6 - PEG12)	Can provide a good balance, leading to high DAR. PEG8 and PEG12 are commonly used. [9]	Potent cytotoxicity is maintained.	Clearance rates are significantly reduced, approaching that of the naked antibody, particularly with PEG8 and larger. [8]	[8] [9] [10]
Long (PEG24)	May lead to a decrease in DAR due to increased steric hindrance during conjugation. [9]	May show a slight decrease in potency compared to shorter linkers.	Provides the most significant extension of in vivo half-life.	[8] [10]

Experimental Protocol: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This protocol provides a basic method for determining the average DAR of an ADC.

Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths. The DAR is then calculated from the molar ratio of the drug to the antibody.^[11]
^[12]

Materials:

- ADC sample
- Unconjugated (naked) antibody
- Free drug molecule
- Phosphate-buffered saline (PBS) or other suitable buffer
- UV/Vis spectrophotometer
- Cuvettes

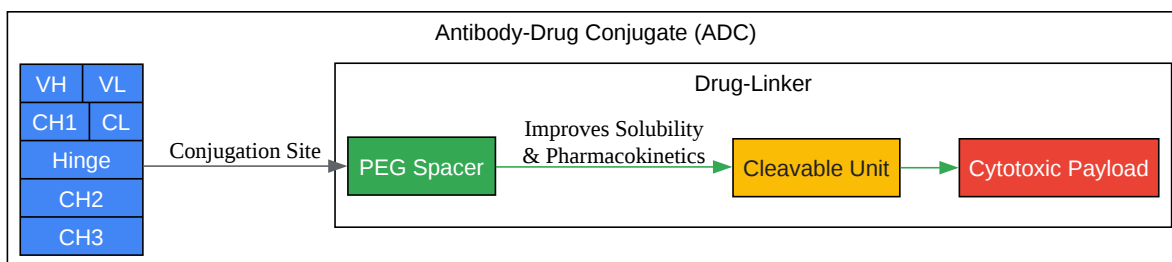
Procedure:

- Determine Extinction Coefficients:
 - Measure the absorbance of a known concentration of the naked antibody at 280 nm ($A_{Ab,280}$) and at the wavelength of maximum absorbance of the drug ($\lambda_{max,drug}$) ($A_{Ab,\lambda_{max}}$). Calculate the extinction coefficient of the antibody at both wavelengths ($\epsilon_{Ab,280}$ and $\epsilon_{Ab,\lambda_{max}}$).
 - Measure the absorbance of a known concentration of the free drug at 280 nm ($A_{drug,280}$) and at its $\lambda_{max,drug}$ ($A_{drug,\lambda_{max}}$). Calculate the extinction coefficient of the drug at both wavelengths ($\epsilon_{drug,280}$ and $\epsilon_{drug,\lambda_{max}}$).
- Measure ADC Absorbance:

- Prepare a solution of the ADC in buffer.
- Measure the absorbance of the ADC solution at 280 nm ($A_{ADC,280}$) and $\lambda_{max,drug}$ ($A_{ADC,\lambda_{max}}$).
- Calculate Concentrations:
 - The concentrations of the antibody (C_{Ab}) and the drug (C_{drug}) in the ADC sample can be calculated using the following simultaneous equations:
 - $A_{ADC,280} = (\epsilon_{Ab,280} * C_{Ab}) + (\epsilon_{drug,280} * C_{drug})$
 - $A_{ADC,\lambda_{max}} = (\epsilon_{Ab,\lambda_{max}} * C_{Ab}) + (\epsilon_{drug,\lambda_{max}} * C_{drug})$
- Calculate DAR:
 - $DAR = C_{drug} / C_{Ab}$

Note: This method assumes that the extinction coefficients of the antibody and the drug do not change upon conjugation. It is also sensitive to the presence of free, unconjugated drug in the sample, which can lead to an overestimation of the DAR.[\[12\]](#) Purification of the ADC prior to measurement is recommended. More advanced techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) can provide information on the distribution of different drug-loaded species.[\[11\]](#)

Visualization: ADC Structure and the Role of the PEG Spacer



[Click to download full resolution via product page](#)

Caption: Structure of an ADC highlighting the role of the PEG spacer in the linker.

Section 3: Optimizing PEG Spacers for PROTACs

The linker in a Proteolysis Targeting Chimera (PROTAC) is not just a spacer; its length and composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for target protein degradation.^{[13][14]}

Troubleshooting Guide & FAQs

Question	Potential Cause(s)	Recommended Action(s)
I'm observing a "hook effect" with my PROTAC (decreased degradation at high concentrations).	At high concentrations, the PROTAC can form binary complexes (PROTAC-Target or PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase), which inhibits degradation. [13]	1. Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range to identify the optimal degradation window and observe the characteristic bell-shaped curve of the hook effect. [13] 2. Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation. [13] 3. Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation, which can stabilize the ternary complex over the binary ones. [13]
My PROTAC is not degrading the target protein.	1. Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane. [13] 2. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, failing to bring the target and E3 ligase into productive proximity. [14] 3. Lack of Ternary Complex Formation: The specific geometry imposed by the linker may not be conducive to the formation of a stable ternary complex. 4. Low E3 Ligase Expression: The	1. Improve Physicochemical Properties: Modify the linker to improve properties like solubility and cell permeability. PEG linkers can improve solubility. [14] 2. Systematically Vary Linker Length: Synthesize and test a series of PROTACs with varying PEG spacer lengths (e.g., PEG2 to PEG6). [14] 3. Change Linker Attachment Points: Modify where the linker is attached to the target-binding ligand or the E3 ligase ligand. 4. Verify E3 Ligase Expression: Confirm that your cell line expresses

	chosen cell line may not express sufficient levels of the recruited E3 ligase. [15]	the necessary E3 ligase (e.g., Cereblon or VHL) using Western Blot or qPCR. [15]
My PROTAC shows off-target effects.	The PROTAC may be degrading proteins other than the intended target.	Modify the Linker: The length and composition of the linker can influence the conformation of the ternary complex and which proteins are presented for ubiquitination. Systematically varying the linker can improve selectivity. [13]

Data Presentation: Impact of PEG Spacer Length on PROTAC Efficacy (BRD4 Degradation)

Linker Composition	DC50 (nM)	Dmax (%)	Reference(s)
Thalidomide-O-PEG2-Acid-BRD4 Ligand	Less Effective	Lower Degradation	[13]
Thalidomide-O-PEG3-Acid-BRD4 Ligand	~50 nM	~90%	[16]
Thalidomide-O-PEG4-Acid-BRD4 Ligand	~25 nM	>95%	[16]
Thalidomide-O-PEG5-Acid-BRD4 Ligand	~10 nM	>95%	[13]
Thalidomide-O-PEG6-Acid-BRD4 Ligand	~30 nM	~90%	[16]

Note: Data is illustrative and compiled from various sources. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.[\[16\]](#) A clear trend emerges indicating that a PEG5 linker represents an optimal length for potent degradation of BRD4 in many systems.[\[13\]](#)

Experimental Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a PROTAC.

Materials:

- Cell line expressing the target protein and the relevant E3 ligase (e.g., HeLa, THP-1).[\[17\]](#)
- PROTAC stock solution (in DMSO).
- Vehicle control (DMSO).
- Cell culture medium and supplements.
- RIPA buffer with protease and phosphatase inhibitors.
- BCA or Bradford protein assay kit.
- SDS-PAGE gels, running and transfer buffers.
- PVDF or nitrocellulose membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (against target protein and a loading control like GAPDH or α -tubulin).
- HRP-conjugated secondary antibody.
- ECL substrate and imaging system.

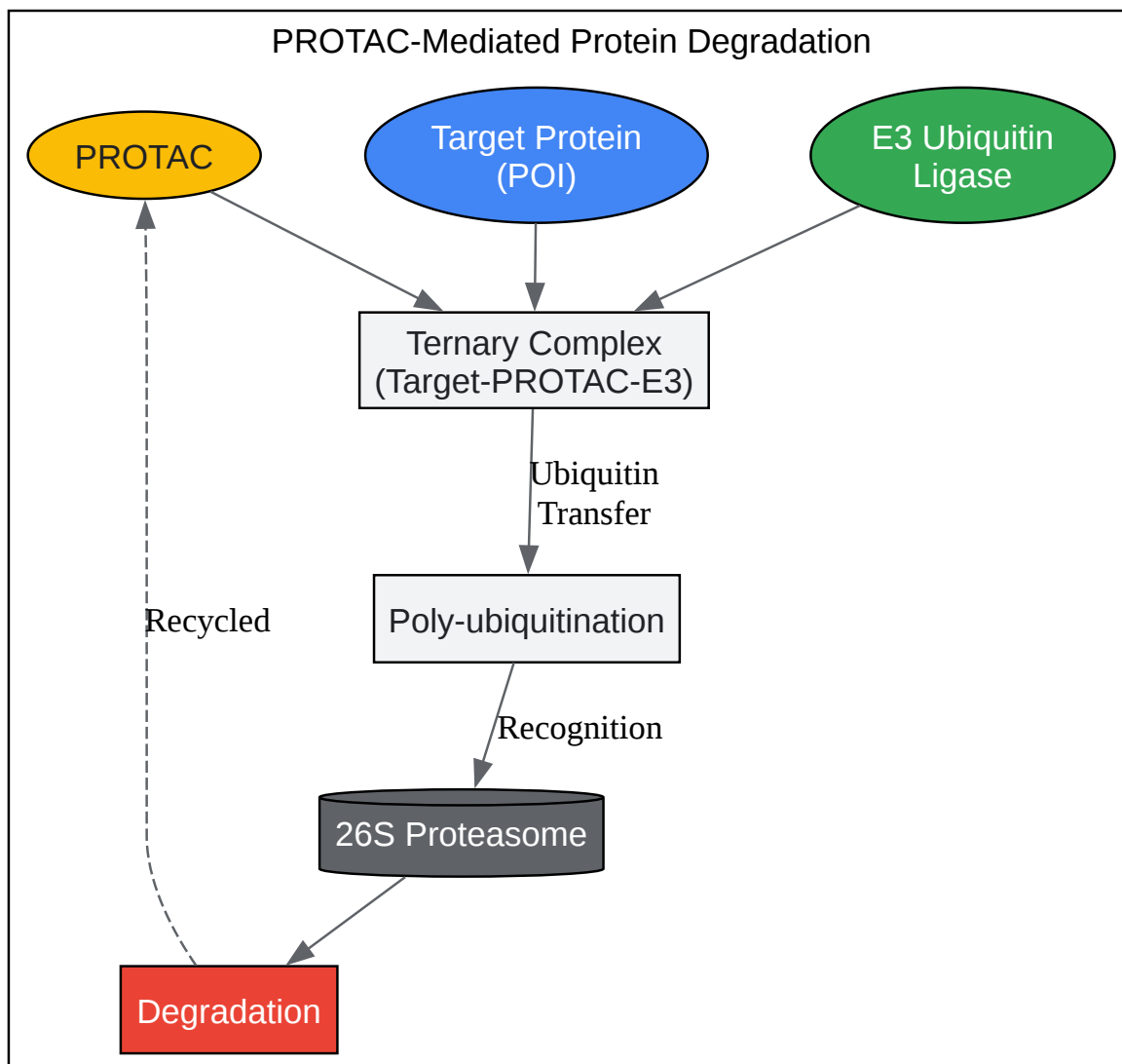
Procedure:

- Cell Seeding and Treatment:
 - Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of lysis (typically 70-80% confluent).
 - Allow cells to adhere for 24 hours.

- Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control.[\[13\]](#)
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer.
 - Incubate on ice for 30 minutes.
 - Centrifuge to pellet cell debris and collect the supernatant (protein lysate).[\[17\]](#)
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.[\[17\]](#)
- SDS-PAGE and Transfer:
 - Normalize protein concentrations for all samples.
 - Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) per lane and run the SDS-PAGE gel.
 - Transfer the separated proteins to a membrane.[\[17\]](#)
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.[\[17\]](#)

- Detection and Analysis:
 - Apply ECL substrate and capture the chemiluminescent signal.
 - Quantify band intensities using densitometry software (e.g., ImageJ).
 - Normalize the target protein band intensity to the loading control.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot this against the PROTAC concentration to determine DC50 and Dmax values.[\[14\]](#)

Visualization: PROTAC Mechanism of Action



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Section 4: Optimizing PEG Spacers for Nanoparticle Surface Modification

PEGylating nanoparticles (NPs) is a common strategy to improve their stability, prolong circulation time, and enhance drug delivery. The length and density of the PEG chains are key parameters to optimize.^{[18][19]}

Troubleshooting Guide & FAQs

Question	Potential Cause(s)	Recommended Action(s)
My PEGylated nanoparticles are being rapidly cleared by the immune system (e.g., high liver uptake).	Insufficient PEG Shielding: The PEG density or length on the nanoparticle surface may be insufficient to create a "stealth" layer that effectively prevents opsonization (binding of serum proteins) and subsequent uptake by macrophages of the reticuloendothelial system (RES).[18][20]	1. Increase PEG Density: Increase the amount of PEG reagent used in the conjugation reaction to achieve a "brush" conformation, which provides better shielding than a "mushroom" conformation. [21] 2. Increase PEG Molecular Weight: Use a longer PEG chain (e.g., 5 kDa vs. 2 kDa) to create a thicker hydrophilic layer, which can further reduce protein adsorption and macrophage uptake.[18][20]
The cellular uptake of my targeted nanoparticles is low.	1. Steric Hindrance from PEG: The PEG layer, while providing stealth properties, can also sterically hinder the interaction of targeting ligands (e.g., antibodies, aptamers) on the NP surface with their receptors on target cells.[12] 2. PEG Length Mismatch: The optimal PEG length for targeting can be cell-type dependent. A linker that is too short may not extend the targeting ligand beyond the PEG stealth layer, while one that is too long may have excessive flexibility, reducing binding efficiency.	1. Optimize PEG Spacer Length for Targeting: This is a critical trade-off. A systematic evaluation of different PEG spacer lengths is necessary to find the optimal balance between stealth properties and targeting efficiency. For some cell lines, shorter PEGs (e.g., 0.65 kDa) show better targeting, while for others, longer PEGs (e.g., 5 kDa) are required.[22][23] 2. Control PEG Density: A very dense PEG layer can inhibit targeting. It may be necessary to optimize the ratio of shielding PEG to ligand-conjugated PEG on the nanoparticle surface.

My PEGylated nanoparticles are unstable and aggregate in biological media.

Incomplete PEG Coverage: If the PEGylation is not uniform or dense enough, hydrophobic patches of the nanoparticle core may be exposed, leading to aggregation in the presence of salts and proteins in biological fluids.[\[21\]](#)

Confirm PEGylation Density: Use characterization techniques like zeta potential measurements to confirm successful PEGylation. A near-neutral surface charge is indicative of good PEG coverage.[\[21\]](#) Increase the PEG-to-nanoparticle ratio during synthesis to ensure complete surface coverage.

Data Presentation: Impact of PEG Spacer Length on Nanoparticle Properties

PEG Length (MW)	Impact on Protein Adsorption	Impact on Macrophage Uptake	Impact on Cellular Targeting	Reference(s)
0.65 kDa	Higher protein adsorption compared to longer PEGs.	Less pronounced "stealth" effect, leading to higher uptake.	Can result in the highest targeting efficiency in some cell lines (e.g., DC2.4).	[22] [23]
2 kDa	Reduced protein adsorption.	Significantly reduced uptake by macrophages.	Targeting efficiency is highly dependent on the cell type and targeting ligand.	[22] [23]
5 kDa	Lowest protein adsorption.	Provides the most effective "stealth" properties, leading to the lowest macrophage uptake.	Required for specific targeting in some primary cells (e.g., BMDCs). Can sometimes reduce targeting due to steric hindrance.	[22] [23]

Experimental Protocol: In Vitro Cellular Uptake of Nanoparticles by Flow Cytometry

This protocol describes a method to quantify the uptake of fluorescently labeled nanoparticles by a specific cell population.

Materials:

- Fluorescently labeled nanoparticles (with varying PEG spacer lengths).
- Target cell line (e.g., cancer cells, immune cells).

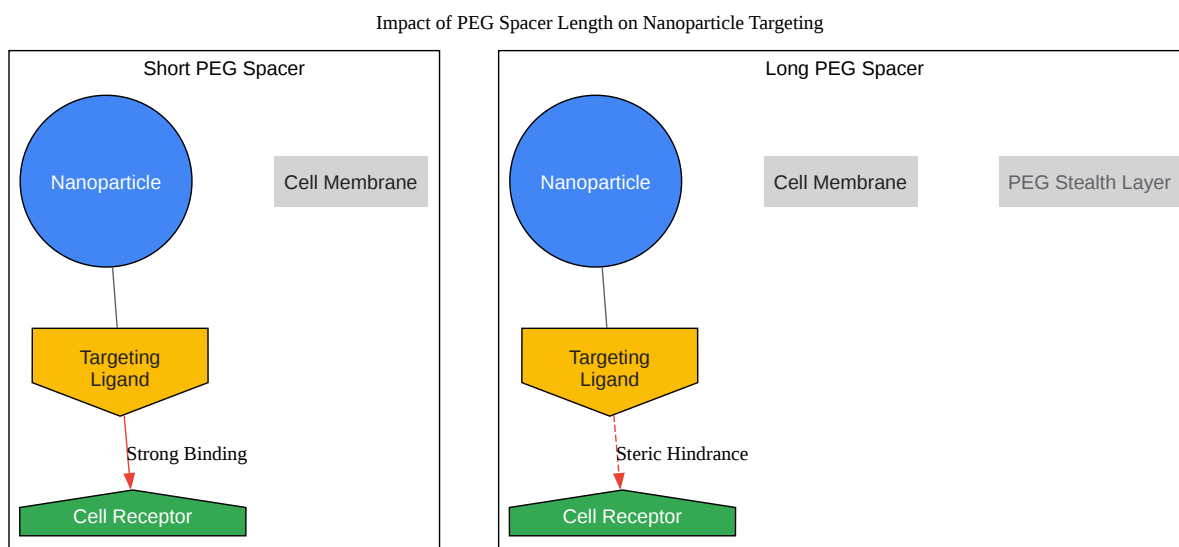
- Control (unlabeled) nanoparticles.
- Complete cell culture medium.
- Phosphate-buffered saline (PBS).
- Trypsin-EDTA (for adherent cells).
- Flow cytometer.

Procedure:

- Cell Seeding:
 - Seed cells in a multi-well plate and allow them to adhere and grow for 24 hours.
- Nanoparticle Treatment:
 - Prepare dilutions of your fluorescently labeled nanoparticles (with different PEG lengths) in complete cell culture medium.
 - Aspirate the old medium from the cells and add the nanoparticle-containing medium. Include a control group of cells treated with medium only (no nanoparticles) and cells treated with unlabeled nanoparticles.
 - Incubate the cells for a defined period (e.g., 2, 4, or 24 hours) at 37°C.
- Cell Harvesting:
 - Adherent cells: Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles. Detach the cells using Trypsin-EDTA, then neutralize with complete medium.
 - Suspension cells: Transfer the cells to tubes.
 - Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS. Repeat the wash step twice.

- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA).
 - Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your fluorophore.
 - Gate on the live cell population using forward and side scatter.
 - Record the mean fluorescence intensity (MFI) for each sample.
- Data Analysis:
 - Subtract the MFI of the control (untreated) cells from the MFI of the nanoparticle-treated cells.
 - Compare the MFI values for nanoparticles with different PEG spacer lengths to determine the effect of PEG length on cellular uptake.

Visualization: PEG Spacer Length and Nanoparticle-Cell Interaction



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 2. [vectorlabs.com](https://www.vectorlabs.com) [vectorlabs.com]
- 3. [peg.bocsci.com](https://www.peg.bocsci.com) [peg.bocsci.com]

- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Polyethylene Glycol Density and Length Affects Nanoparticle Uptake by Cancer Cells | Semantic Scholar [semanticscholar.org]
- 9. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates [bocsci.com]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. dovepress.com [dovepress.com]
- 21. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Optimizing PEG Spacer Length for Specific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611345#optimizing-the-peg-spacer-length-for-specific-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com